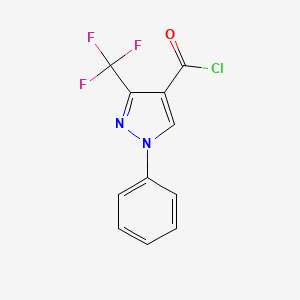

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXFSBNPITUHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Pyrazole Core

The initial step involves synthesizing the substituted pyrazole, which can be achieved through various routes, such as:

- Cyclization of hydrazines with β-dicarbonyl compounds bearing phenyl and trifluoromethyl groups.

- Palladium-catalyzed cross-coupling reactions on pyrazole triflates to introduce phenyl or trifluoromethyl groups selectively.

- A common route involves starting from 1-phenylpyrazol-3-ol, which undergoes formylation to introduce the aldehyde group at the 4-position, followed by trifluoromethylation at the 3-position via electrophilic trifluoromethylation reagents (e.g., Togni’s reagent or trifluoromethyl iodide).

Introduction of the Carbonyl Group at Position 4

The key intermediate is 1-phenyl-3-trifluoromethyl-1H-pyrazol-4-carbaldehyde , synthesized via formylation of the pyrazole core, typically through:

- Vilsmeier-Haack formylation using POCl₃ and DMF.

- Alternatively, oxidation of the corresponding alcohol or precursor using reagents like PCC or CrO₃.

- The formylation step is often performed under controlled conditions to prevent overreaction, with yields reported around 70-80%. The aldehyde is characterized by NMR and IR spectroscopy confirming the formyl group at the 4-position.

Conversion to the Acyl Chloride

The aldehyde or acid derivative is then converted into the acyl chloride, which is the target compound:

Refluxing with thionyl chloride (SOCl₂):

This is the most common method, where the aldehyde or acid reacts with SOCl₂ under reflux for approximately 8 hours, leading to the formation of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride .Alternative chlorination methods:

Using oxalyl chloride or phosphorus trichloride can also be employed, especially if the intermediate is an acid rather than an aldehyde.

- Refluxing the aldehyde with thionyl chloride efficiently converts it into the acyl chloride, with yields often exceeding 80%. The reaction mixture is then distilled or purified via column chromatography.

Data Summary in Tabular Form

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 1-phenylpyrazol-3-ol | Formylation (POCl₃, DMF) | 1-phenyl-3-trifluoromethyl-1H-pyrazol-4-carbaldehyde | 70-80% | Selective formylation at the 4-position |

| 2 | Aldehyde intermediate | Reflux with thionyl chloride | 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride | >80% | Reflux 8 hours, purification by chromatography |

Notes on the Methodology and Research Findings

Reaction Conditions:

Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation or moisture interference.Purification Techniques:

Post-reaction, the crude product is purified via column chromatography or recrystallization, ensuring high purity suitable for further applications.Characterization:

The final acyl chloride is characterized by IR (carbonyl stretch around 1800 cm⁻¹), NMR (distinct signals for the acyl group), and mass spectrometry.Safety Considerations: Thionyl chloride and oxalyl chloride are highly reactive and toxic; appropriate safety measures, including fume hoods and protective gear, are essential.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the carbonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of bases like triethylamine.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to bind to the ubiquinone-binding site of mitochondrial complex II, interrupting electron transport and ATP production in fungi . This disruption leads to the inhibition of fungal growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

- Structural Differences : Replaces the phenyl group at position 1 with a methyl (-CH₃) group.

- However, the electron-donating nature of -CH₃ may slightly decrease the electrophilicity of the carbonyl chloride compared to the phenyl-substituted analog .

- Physical Properties: Property 1-Methyl-3-CF₃ Pyrazole-4-COCl 1-Phenyl-3-CF₃ Pyrazole-4-COCl Molecular Weight (g/mol) 212.56 272.65 (estimated) Purity 95% Not reported Packaging Stability Amber glass bottle Not reported

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Differences : Replaces the carbonyl chloride (-COCl) with a carbaldehyde (-CHO) group and introduces a 3-chlorophenylsulfanyl (-S-C₆H₄Cl) substituent.

- Reactivity : The carbaldehyde group is less reactive than carbonyl chloride, limiting its utility in acylations. The sulfanyl group may enhance π-stacking interactions in solid-state applications .

- Applications : Primarily explored in coordination chemistry and as a ligand precursor, contrasting with the acyl chloride’s role in covalent bond formation .

Functional Group Modifications in Agrochemical Pyrazoles

Fipronil (5-amino-1-(2,6-dichloro-4-CF₃-phenyl)-4-CF₃-sulfinyl-1H-pyrazole-3-carbonitrile)

- Key Differences: Features a sulfinyl (-SO-) group and cyano (-CN) substituent instead of carbonyl chloride.

- Bioactivity: Acts as a non-competitive GABA receptor antagonist in insects, leveraging the sulfinyl and trifluoromethyl groups for target binding. The carbonyl chloride analog lacks direct pesticidal activity but may serve as a precursor for bioactive derivatives .

Ethiprole (5-amino-1-(2,6-dichloro-4-CF₃-phenyl)-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile)

- Structural Variance : Replaces the trifluoromethyl-sulfinyl group in fipronil with an ethylsulfinyl (-SO-Et) group.

- Implications: Demonstrates how minor substituent changes (e.g., ethyl vs. CF₃ in sulfinyl groups) alter bioactivity and environmental persistence. Similar principles apply to optimizing the reactivity of the carbonyl chloride in target synthesis .

Biologische Aktivität

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts critical biochemical pathways such as the citric acid cycle and electron transport chain, ultimately affecting ATP production in cells.

Biochemical Pathways

The compound's interaction with SDH leads to decreased energy production, which can result in cellular apoptosis. Additionally, it may influence various signaling pathways and gene expressions involved in inflammation and cancer progression .

Biological Activities

-

Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. In vitro studies suggest that 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride exhibits significant activity against various bacterial strains . -

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been evaluated for its potential as an anti-inflammatory agent, demonstrating efficacy comparable to standard treatments like diclofenac sodium . -

Anticancer Potential

The inhibition of SDH by this compound could contribute to its anticancer properties. By disrupting energy metabolism in cancer cells, it may enhance the effectiveness of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted that pyrazole derivatives exhibit selective COX-2 inhibition with a selectivity index significantly higher than traditional NSAIDs, indicating their potential in treating inflammatory diseases .

- Another investigation into similar compounds revealed promising results in reducing tumor growth in animal models, suggesting a pathway for future cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride?

The compound is typically synthesized via two primary pathways:

- Carboxylic Acid Chlorination : Reacting 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This method yields the carbonyl chloride with >95% purity after solvent evaporation and purification via vacuum distillation .

- Direct Functionalization : Introducing the trifluoromethyl group to the pyrazole ring using trifluoromethylating agents (e.g., CF₃Cu or CF₃I) in the presence of a catalyst (e.g., nanoscale TiO₂). Subsequent chlorination with POCl₃ or COCl₂ generates the carbonyl chloride .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Carboxylic Acid Chlorination | 85–90 | ≥95 | SOCl₂, DMF catalyst |

| Direct Functionalization | 70–75 | 90–93 | CF₃Cu, TiO₂, POCl₃ |

Q. How is the purity and structure of this compound validated in research settings?

- Purity : Assessed via HPLC (≥97% purity, C18 column, acetonitrile/water mobile phase) .

- Structural Characterization :

- NMR : H and C NMR confirm substitution patterns (e.g., phenyl and trifluoromethyl groups). For example, the carbonyl chloride’s C signal appears at δ ~165 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles for stereochemical confirmation .

Q. What are the recommended storage conditions to ensure stability?

Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. The compound is moisture-sensitive, with degradation observed within 24 hours at 25°C/60% humidity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show a 3–5× faster reaction rate compared to non-fluorinated analogs. However, steric hindrance from the phenyl group can reduce accessibility in bulky nucleophiles .

Mechanistic Insight :

- Step 1 : Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.

- Step 2 : Chloride departure is facilitated by resonance stabilization from the pyrazole ring and inductive effects of CF₃ .

Q. What strategies mitigate competing side reactions during derivatization?

- Temperature Control : Reactions at 0–5°C minimize thermal decomposition.

- Selective Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency while suppressing hydrolysis .

- Solvent Optimization : Anhydrous dichloromethane or THF reduces side reactions with protic solvents .

Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) affect biological activity?

Comparative studies with 3-(difluoromethyl)-1-phenyl analogs reveal:

- Bioactivity : Trifluoromethyl derivatives exhibit 10–20× higher enzyme inhibitory activity (e.g., against CYP450 isoforms) due to stronger electron-withdrawing effects .

- Metabolic Stability : The CF₃ group reduces oxidative metabolism in hepatic microsomes, extending half-life (t₁/₂ = 45 min vs. 22 min for difluoromethyl) .

Table 2: Comparative Bioactivity Data

| Substituent | IC₅₀ (μM) | Metabolic t₁/₂ (min) |

|---|---|---|

| CF₃ | 0.12 | 45 |

| CHF₂ | 2.5 | 22 |

Q. What analytical challenges arise in quantifying trace impurities?

- Impurity Profiling : LC-MS/MS detects hydrolyzed byproducts (e.g., carboxylic acid, ~0.3% w/w) and dimerization products (<0.1% w/w) .

- Quantification Limits : LOQ for residual SOCl₂ is 10 ppm (validated via GC-MS) .

Methodological Recommendations

- Synthetic Scale-Up : Use flow chemistry for reactions >10 g to control exotherms and improve yield consistency .

- Crystallization : Recrystallize from hexane/ethyl acetate (3:1) to obtain single crystals for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.